molecular formula C16H16N2O5S B2502273 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1351634-47-3

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide

Cat. No.: B2502273
CAS No.: 1351634-47-3
M. Wt: 348.37
InChI Key: JJNMEAHUYDRYON-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiophene Ring: This step involves the coupling of thiophene derivatives with appropriate intermediates.

    Formation of the Ethanediamide Linkage: This is typically done through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-yl)-2-hydroxy-acetic acid

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is unique due to its combination of a benzodioxole ring and a thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-16(21,13-3-2-6-24-13)8-17-14(19)15(20)18-10-4-5-11-12(7-10)23-9-22-11/h2-7,21H,8-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMEAHUYDRYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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